2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticancer agent, particularly against renal cancer cell lines.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reaction. This can be achieved using a Huisgen 1,3-dipolar cycloaddition reaction under ultrasonic-assisted conditions, which has been shown to provide good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
What sets 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide apart is its specific substitution pattern, which can lead to unique interactions with biological targets and potentially more selective therapeutic effects.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-14-2-4-15(5-3-14)10-23-19(28)12-29-21-18-11-26-27(20(18)24-13-25-21)17-8-6-16(22)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDBEEOFPURCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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